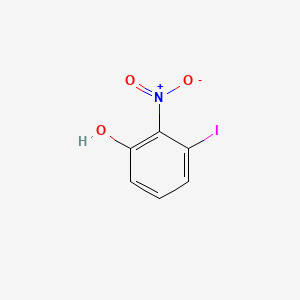

3-Iodo-2-nitrophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEGEGXFFSZLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Multi-step Synthetic Routes

Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)

Coupling reactions, such as the Ullmann and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively. The Ullmann reaction typically involves the copper-catalyzed coupling of aryl halides to form biaryls or diaryl ethers mdpi.comresearchgate.net. The Buchwald-Hartwig amination, catalyzed by palladium, is a well-established method for forming carbon-nitrogen bonds between aryl halides and amines scielo.briau.irorganic-chemistry.org. While these reactions are broadly applicable in organic synthesis, direct literature reports detailing the synthesis of 3-Iodo-2-nitrophenol using these specific coupling methodologies were not found. Such reactions would typically involve coupling an appropriately substituted aryl halide or phenol (B47542) derivative with another functionalized molecule to construct the target structure. For instance, a Buchwald-Hartwig amination might be employed in the synthesis of related amino-iodophenols , but its direct application to this compound synthesis remains underexplored in available literature.

Functional Group Interconversions

Functional group interconversions (FGIs) represent a primary strategy for accessing this compound. These methods involve modifying existing functional groups on a precursor molecule to achieve the desired structure.

Nitration of m-iodophenol: One potential route involves the nitration of meta-iodophenol. Historically, this approach has been described, though it presents challenges. The instability of m-iodophenol towards concentrated sulfuric acid and the tendency for rapid tri-nitration, alongside slow mono-nitration, have made the isolation of this compound from such reactions difficult rsc.orgnih.gov.

Iodination of 2-nitrophenol (B165410): Conversely, the iodination of 2-nitrophenol is a more viable pathway. Studies have demonstrated that activated aromatic compounds, including phenols, can be selectively iodinated. For example, using sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid, 2-nitrophenol can be converted to 4-iodo-2-nitrophenol (B1595747) with an 86% yield researchgate.netacs.org. While this specific reaction yields the 4-iodo isomer, it highlights the feasibility of direct iodination of nitrophenols. Other methods, such as using iodine (I₂) with hydrogen peroxide (H₂O₂) in water, have shown success in iodinating phenols, sometimes leading to di-iodinated products or specific isomers depending on the conditions and substituents researchgate.net. The regioselectivity of these reactions, particularly the preference for ortho or para substitution relative to the hydroxyl group, is a key consideration iau.irresearchgate.netorganic-chemistry.orgrsc.orgresearcher.life.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact, reduce waste, and enhance safety. Several green approaches are relevant to the synthesis of this compound, particularly concerning nitration and iodination reactions.

Solvent-Free and Catalyst-Free Methods

Solvent-free conditions are a cornerstone of green chemistry, reducing solvent waste and often leading to faster reactions.

Mechanochemical Nitration: Nitration of phenols can be achieved using mechanochemistry, such as ball milling, with benign organic nitrating agents under solvent-minimized conditions, offering enhanced green metrics compared to traditional solvent-based methods rsc.org.

Catalyst-Free Iodination: Methods employing iodine (I₂) in combination with oxidants like H₂O₂ in water have been reported, which can be considered relatively catalyst-free and environmentally benign researchgate.netresearchgate.net.

Optimization of Physical Parameters (e.g., temperature, reaction time)

Optimizing reaction parameters is crucial for improving yield, selectivity, and energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has proven effective in accelerating nitration and iodination reactions of phenols, often leading to higher yields and shorter reaction times. Studies have explored various nitrating agents (e.g., metal nitrates, NaNO₃/oxalic acid) and conditions in microwave reactors for phenol nitration, achieving yields up to 89% in some cases mdpi.comresearchgate.netchemrj.orggordon.eduicm.edu.plmdpi.comanalis.com.myrsc.orgnih.gov. Similarly, microwave-assisted iodination protocols have also been developed for activated aromatics tandfonline.com.

Ultrasound-Assisted Synthesis: Ultrasound irradiation can also enhance reaction rates and selectivity in phenol nitration and iodination. For instance, ultrasound-assisted nitration of phenols using dilute nitric acid in biphasic media has shown improved yields and regioselectivity compared to silent conditions dntb.gov.uaresearchgate.netresearchgate.netscielo.brmdpi.comnih.govacs.org. Ultrasound has also been applied to accelerate iodination reactions acs.org.

Catalytic Systems: The use of catalysts, such as phosphomolybdic acid encapsulated in MIL-53(Fe) for nitration researcher.life, laccase for iodination rsc.org, or phase-transfer catalysts acs.org, can significantly improve reaction efficiency and selectivity.

Comparison of Synthetic Efficiencies and Selectivities

Direct comparative studies specifically detailing the synthesis of this compound are limited. However, by examining related reactions, insights into potential efficiencies and selectivities can be inferred.

| Method | Precursor Example | Product Example | Yield (%) | Selectivity Notes | References |

| Nitration of m-iodophenol | m-iodophenol | This compound (target) | Low/Difficult | Tardy mono-nitration, instability, tendency for tri-nitration rsc.orgnih.gov. | rsc.orgnih.gov |

| Iodination of 2-nitrophenol (NaIO₃/Na₂SO₃/HCl) | 2-nitrophenol | 4-Iodo-2-nitrophenol | 86 | Predominantly ortho-monoiodinated products for activated aromatics; regioselectivity can be influenced by substituents researchgate.netacs.org. | researchgate.netacs.org |

| Iodination of 4-nitrophenol (B140041) (I₂/H₂O₂) | 4-nitrophenol | 2,6-Diiodo-4-nitrophenol (B1216091) | 80 | Di-iodination observed; higher temperatures can lead to tri-iodination researchgate.net. | researchgate.net |

| Nitration of Phenols (Microwave, NaNO₃/Oxalic Acid) | Substituted Phenols | Nitro-substituted phenols | Up to 29 | Regioselective nitration is achievable; yield can be a concern and requires further optimization chemrj.org. | chemrj.org |

| Nitration of Phenols (Microwave, Ca(NO₃)₂/Acetic Acid) | Phenol | Nitro-substituted phenols | 89 | High yield, short reaction time, mild conditions; good for education researchgate.net. | researchgate.net |

| Nitration of Phenols (Ultrasound, Dilute HNO₃) | Phenol, Mesitylene | Nitro-substituted aromatics | Improved | Considerable enhancement in reaction rate and improved para-selectivity compared to silent conditions; safety considerations addressed by lowering acid concentration dntb.gov.uaresearchgate.netfrontiersin.org. | dntb.gov.uaresearchgate.netfrontiersin.org |

| Iodination of Activated Arenes (KI/(NH₄)₂S₂O₈/Aqueous Methanol) | Phenols, Anilines | Predominantly ortho-monoiodinated products | Good | Ortho-selective, metal-free, acid-free; compatible with oxidizable functional groups organic-chemistry.orgrsc.org. | organic-chemistry.orgrsc.org |

| Iodination of Arenes (NIS/Grinding) | Activated Aromatics | Mono-iodo products | 94-99 | Short reaction time (5-8 min), high yields, nonhazardous work-up, high selectivity (95-99.9%); suitable for sensitive substrates scispace.com. | scispace.com |

The selection of a synthetic route would depend on the desired yield, purity, regioselectivity, and the availability of starting materials and reagents, with a strong emphasis on adopting greener methodologies where possible.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

Phenols are known to be highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating and ortho, para-directing nature of the hydroxyl group collegedunia.comchemguide.co.ukslideshare.net. The hydroxyl group enhances the electron density of the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during EAS collegedunia.comchemguide.co.uk. In contrast, the nitro group is a powerful electron-withdrawing group, deactivating the ring towards EAS and directing incoming electrophiles to the meta position lkouniv.ac.inmnstate.edu. The iodine atom, while electronegative, is a weak deactivator and an ortho, para director due to resonance effects crunchchemistry.co.ukmsu.educhemguide.co.uk.

In 3-iodo-2-nitrophenol, the hydroxyl group is at position 1, the nitro group at position 2, and the iodine at position 3. The available positions for further electrophilic substitution are C4, C5, and C6.

Position C4: This position is ortho to the hydroxyl group (activating) and meta to both the nitro group (deactivating) and the iodine atom (ortho, para-directing). The activating effect of the hydroxyl group is likely to dominate, favoring substitution at this site.

Position C5: This position is meta to the hydroxyl group (less activating), para to the nitro group (deactivating), and ortho to the iodine atom (activating). The deactivating effect of the nitro group and the activating effect of iodine would compete.

Position C6: This position is ortho to the hydroxyl group (activating) and ortho to the nitro group (deactivating), and para to the iodine atom (activating).

The combined directing effects suggest that electrophilic attack would preferentially occur at positions C4 and C6, which are ortho/para to the activating hydroxyl group, despite the deactivating influence of the nitro group. However, the specific regioselectivity and reaction rates would depend on the nature of the electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Aromatic compounds typically undergo nucleophilic aromatic substitution (NAS) only when the aromatic ring is activated by strongly electron-withdrawing groups (EWGs), particularly when these groups are positioned ortho or para to the leaving group libretexts.orgmasterorganicchemistry.comallen.ingovtpgcdatia.ac.in. The nitro group is a potent EWG that can stabilize the negatively charged Meisenheimer complex intermediate formed during NAS masterorganicchemistry.comallen.in.

In this compound, the iodine atom serves as a potential leaving group. The nitro group is located ortho to the iodine atom. This ortho-relationship is highly effective in activating the carbon-iodine bond for nucleophilic displacement allen.in. Therefore, this compound is expected to undergo NAS, where a nucleophile can displace the iodine atom to form a new carbon-nucleophile bond. For instance, reactions with alkoxides or amines could lead to the formation of corresponding ethers or amines, respectively.

Redox Chemistry of the Nitro Group

The nitro group (-NO2) is susceptible to reduction, a common transformation in organic synthesis.

The nitro group in aromatic compounds can be effectively reduced to an amino group (-NH2) using various reducing agents lkouniv.ac.inmnstate.eduacs.orgunimi.it. Common methods include catalytic hydrogenation (e.g., using Pd/C, Pt, or Raney nickel) or chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl) or metal sulfides lkouniv.ac.inmnstate.edugoogle.com.

For example, the reduction of 2-nitrophenol (B165410) yields 2-aminophenol (B121084), and the reduction of 1-iodo-3-nitrobenzene (B31131) yields 3-iodoaniline (B1194756) acs.org. These examples suggest that the nitro group in this compound can be reduced to form 3-iodo-2-aminophenol. The reduction can be achieved under mild conditions, with specific pH ranges reported for similar transformations. For instance, the reduction of 2-nitrophenol to 2-aminophenol was performed at pH 6.0, and the reduction of 1-iodo-3-nitrobenzene to 3-iodoaniline at pH 5.0 acs.org.

Table 1: Reduction of Nitroarenes to Aminoarenes

| Substrate | Product | pH Condition for Reduction | Reference |

|---|---|---|---|

| 2-Nitrophenol | 2-Aminophenol | 6.0 | acs.org |

While the nitro group itself is generally resistant to oxidation under typical organic reaction conditions, it can be involved in degradation pathways. For instance, chemical oxidation by singlet oxygen or alkyl peroxy radicals in water is reported to be slow for nitrophenols govinfo.gov. Hydroxyl radicals can attack nitrophenols, leading to various oxidation products govinfo.gov. However, specific oxidative transformations of the nitro group in this compound are not commonly documented in general literature searches.

Reduction to Aminophenols

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group (-OH) imparts acidic properties to this compound, making it a weak acid slideshare.netphysicsandmathstutor.comutexas.edu. It can be readily deprotonated by bases to form a resonance-stabilized phenoxide ion slideshare.netphysicsandmathstutor.comutexas.edu. This acidic nature allows for several reactions:

Salt Formation: Reaction with strong bases (e.g., NaOH) yields sodium phenoxide. Phenol (B47542) itself is not acidic enough to react with sodium carbonate physicsandmathstutor.com.

Alkylation and Acylation: The phenoxide ion can act as a nucleophile in alkylation reactions with alkyl halides or in acylation reactions with acyl halides or anhydrides, forming phenolic ethers or esters, respectively chemicalbook.com.

Reaction with Metals: Like other acidic compounds, phenols can react with active metals such as sodium to produce phenoxides and hydrogen gas physicsandmathstutor.com.

The hydroxyl group's reactivity is a fundamental characteristic of phenols, enabling derivatization for various synthetic purposes chemicalbook.com.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in aryl iodides is characterized by its relative weakness compared to carbon-chlorine or carbon-bromine bonds crunchchemistry.co.ukmsu.educhemguide.co.uklibretexts.org. This makes iodine a good leaving group in various reactions. Aryl iodides are particularly valuable substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Ullmann couplings chemicalbook.com. These reactions are crucial for forming new carbon-carbon or carbon-heteroatom bonds.

Given that 3-iodophenol (B1680319) is utilized in such cross-coupling reactions chemicalbook.com, it is highly probable that this compound can also participate in these transformations. Depending on the specific reaction conditions and coupling partners, this could lead to the formation of more complex molecules with diverse functionalities.

List of Chemical Compounds Mentioned:

this compound

Phenol

2-Nitrophenol

2-Aminophenol

3-Iodoaniline

Aniline

Nitrobenzene

1-Iodo-3-nitrobenzene

2-Iodo-3-nitrophenol (Synonym/Alternative Name)

3-Iodophenol

2-Nitrophenol

4-Nitrophenol

2-Aminophenol

3-Iodoaniline

1-Iodo-3-nitrobenzene

2-Nitrotoluene

2-Nitrobenzonitrile

Methyl-2-nitrobenzoate

1-Chloro-2-nitrobenzene

Ethyl-4-nitrobenzoate

4-Nitrobenzoic acid

4-Fluoro-1-nitrobenzene

4-Nitroacetophenone

Ethyl-3-nitrobenzoate

4-Bromoaniline

Cross-Coupling Reactions

Reductive Dehalogenation

Reductive dehalogenation is a process where the halogen atom, in this case, iodine, is removed from the molecule and replaced by a hydrogen atom. This transformation is often achieved using various reducing agents or catalytic hydrogenation.

Catalytic Hydrogenation: While not explicitly detailed for this compound, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) is a common method for reductive dehalogenation science.gov.

Chemical Reduction: Other chemical reducing agents, such as zinc in acidic media or sodium borohydride, can also be employed for the reductive removal of halogens. The search results indicate that 2-nitrophenol is the product of reductive dehalogenation of iodinated nitrophenols science.govacs.orggoogle.comnih.govmdpi.comresearchgate.netwur.nlresearchgate.netpharmacompass.comcsic.es. For instance, research on the reduction of nitrophenols shows that catalytic methods are effective for converting nitroaromatic compounds mdpi.comresearchgate.net.

Mechanistic Investigations of Transformations

Understanding the mechanisms by which this compound undergoes transformations is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies and Rate Laws

Kinetic studies are essential for elucidating reaction mechanisms and determining the rate-determining steps.

General Kinetic Principles: The rate of a chemical reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. Rate laws express the relationship between the rate of a reaction and the concentrations of reactants purdue.eduncert.nic.inumich.edubellevuecollege.edulibretexts.org. For example, the decomposition of hydrogen peroxide in the presence of iodide ions follows a rate law that is first-order in both H₂O₂ and I⁻ purdue.edu.

Identification of Intermediates

Identifying reaction intermediates provides crucial insights into reaction pathways.

Cross-Coupling Mechanisms: In palladium-catalyzed cross-coupling reactions like Sonogashira coupling, the mechanism typically involves an oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the alkyne-copper acetylide, and finally reductive elimination to form the coupled product, regenerating the Pd(0) catalyst wikipedia.orglibretexts.orgcolorado.edu. Intermediates such as palladium-alkyne complexes and palladium-aryl species are proposed.

Electrophilic Aromatic Substitution: In iodine-mediated cyclizations, mechanisms often involve the formation of electrophilic iodine species that attack electron-rich sites, such as pi systems in alkenes or aromatic rings, leading to the formation of iodonium (B1229267) intermediates organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org. Subsequent intramolecular nucleophilic attack or other transformations can lead to cyclized products. For example, iodine-mediated intramolecular cyclization of enamines involves oxidative iodination, followed by intramolecular Friedel-Crafts aromatic alkylation organic-chemistry.org.

Derivatives and Analogs of 3 Iodo 2 Nitrophenol

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted nitrophenols, including those bearing halogen atoms, alkyl, or aryl groups, or modified nitro and hydroxyl functionalities, is a significant area of research in organic chemistry. These derivatives often serve as valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, and chemical biology.

Halogenated Derivatives (e.g., 3-Bromo-6-iodo-2-nitrophenol)

Halogenated nitrophenols can be synthesized through various electrophilic aromatic substitution reactions. A common and efficient method for introducing iodine into phenolic compounds, particularly those with electron-withdrawing substituents, involves the use of iodine in combination with an oxidant like hydrogen peroxide in an aqueous medium scielo.brscielo.br. This approach has been shown to be selective and effective, yielding products such as 2,6-diiodo-4-nitrophenol (B1216091) from the iodination of 4-nitrophenol (B140041) scielo.br.

The synthesis of specific dihalogenated derivatives like 3-bromo-6-iodo-2-nitrophenol (B13434893) typically involves sequential halogenation steps or a combination of halogenation and nitration reactions. For instance, the preparation of 3-bromo-4-nitrophenol (B22720) can be achieved through the nitration of 3-bromophenol (B21344) beilstein-journals.org. This bromo-nitrophenol intermediate could then potentially undergo further iodination to introduce the iodine atom at the desired position. Alternatively, one might consider the iodination of a 3-bromonitrophenol precursor. While direct synthetic routes for 3-bromo-6-iodo-2-nitrophenol were not explicitly detailed in the reviewed literature, the established methodologies for halogenation and nitration of phenols provide a clear framework for its potential synthesis scielo.brscielo.brbeilstein-journals.org.

Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups onto the nitrophenol scaffold can be achieved through several synthetic strategies. Aryl substituents are commonly incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which requires a halogenated nitrophenol precursor reacting with an aryl boronic acid beilstein-journals.org.

Alkyl groups can be introduced onto the phenolic hydroxyl group through O-alkylation reactions, typically employing alkyl halides in the presence of a base mdpi.com. Direct alkylation on the aromatic ring can also be accomplished through methods like Friedel-Crafts alkylation, though the regioselectivity is influenced by the existing substituents on the ring beilstein-journals.org. While specific examples of alkyl or aryl derivatives of 3-iodo-2-nitrophenol were not extensively detailed, these general synthetic methodologies are applicable for their preparation.

Derivatives with Modified Nitro or Hydroxyl Groups

Modifications to the nitro and hydroxyl groups of nitrophenols lead to a diverse range of derivatives. The nitro group can be chemically transformed, most notably through reduction to an amino group, yielding amino-iodonitrophenol derivatives nih.gov. This transformation significantly alters the electronic properties and reactivity of the molecule.

The phenolic hydroxyl group offers another site for derivatization. It can be converted into ethers or esters through reactions with alkyl halides or acyl halides, respectively, typically under basic conditions mdpi.com. Such modifications can influence the compound's solubility, reactivity, and biological activity.

Structure-Reactivity Relationship Studies of Derivatives

The electronic and steric properties of substituents on the nitrophenol ring profoundly influence the molecule's reactivity and physicochemical characteristics.

Electronic Effects: The hydroxyl group (-OH) is a strong electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic attack and directing substitution to the ortho and para positions refinerlink.comwikipedia.orglibretexts.orguomustansiriyah.edu.iq. Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group (EWG) via resonance, deactivating the aromatic ring and directing electrophiles to the meta position refinerlink.comwikipedia.orglibretexts.orguomustansiriyah.edu.iq. Iodine, as a halogen, exhibits a dual electronic effect: inductive electron withdrawal and resonance electron donation. While it deactivates the ring compared to phenol (B47542), it acts as an ortho/para director due to the dominant resonance effect refinerlink.comwikipedia.orglibretexts.orguomustansiriyah.edu.iq.

Acidity: The presence of electron-withdrawing groups, particularly the nitro group, significantly increases the acidity of the phenolic hydroxyl group. This is due to the enhanced stabilization of the resulting phenoxide anion through resonance and inductive effects nih.govrefinerlink.comjst.go.jp. The position of the nitro group relative to the hydroxyl group plays a crucial role, with ortho and para substitution generally leading to greater acidity enhancement than meta substitution, owing to more effective resonance stabilization refinerlink.com.

Reactivity in Oxidation: Electron-deficient nitrophenols, characterized by EWGs, may exhibit altered reactivity in oxidation processes. While direct electrochemical oxidation might be more challenging, these compounds can be degraded more rapidly via indirect electrochemical oxidation pathways involving hydroxyl radicals, as the EWGs are more susceptible to cleavage nih.gov.

Exploration of Isomeric Compounds (e.g., 2-Iodo-3-nitrophenol, 5-Iodo-2-nitrophenol)

Isomers of iodonitrophenols exhibit distinct properties and synthetic routes. Key isomers that have been identified and studied include:

2-Iodo-3-nitrophenol (CAS: 197243-48-4): This compound is characterized by an iodine atom at the 2-position and a nitro group at the 3-position relative to the hydroxyl group. While specific detailed synthetic procedures are not widely published, general methods for the iodination of nitrophenols are likely applicable scielo.brscielo.br. Basic physical and chemical properties have been reported guidechem.comnih.gov.

5-Iodo-2-nitrophenol (B1315778) (CAS: 27783-55-7): In this isomer, the iodine is at the 5-position and the nitro group at the 2-position. This compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and dyes lookchem.com. Its synthesis can be envisioned through the iodination of 2-nitrophenol (B165410) or the nitration of 3-iodophenol (B1680319) scielo.brscielo.brsmolecule.com.

4-Iodo-3-nitrophenol (CAS: 113305-56-9): This isomer features an iodine atom at the 4-position and a nitro group at the 3-position. Its synthesis can be achieved by nitrating an iodophenol or through a multi-step process involving initial iodination of phenol followed by nitration smolecule.com. A melting point of 156 °C has been reported for this compound smolecule.com.

Table 1: Properties of Selected Iodonitrophenol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Melting Point (°C) | References |

| 2-Iodo-3-nitrophenol | 197243-48-4 | C₆H₄INO₃ | 265.01 | 7.60 ± 0.25 | N/A | guidechem.comnih.gov |

| 5-Iodo-2-nitrophenol | 27783-55-7 | C₆H₄INO₃ | 265.01 | N/A | N/A | lookchem.comnih.govchemicalbook.com |

| 4-Iodo-3-nitrophenol | 113305-56-9 | C₆H₄INO₃ | 265.01 | N/A | 156 | smolecule.com |

Table 2: General Synthesis Methods for Halogenated Nitrophenols

| Reaction Type | Reagents/Conditions | Substrate Examples | Product Examples | Key Features | References |

| Electrophilic Iodination | I₂, H₂O₂, Water | Phenol, 4-nitrophenol | Iodophenols, 2,6-diiodo-4-nitrophenol | Mild conditions, water as solvent, selective for electron-withdrawing groups. | scielo.brscielo.br |

| Nitration | HNO₃/H₂SO₄ or NaNO₂/H₂SO₄ | Halophenols | Halonitrophenols | Standard electrophilic aromatic substitution; directing effects of OH and NO₂ are critical. | beilstein-journals.orgnih.govrefinerlink.com |

| Halogenation | Br₂/H₂O, I₂/oxidant (e.g., H₂O₂) | Phenols | Bromophenols, Iodophenols | OH group activates the ring and directs ortho/para substitution. | scielo.brrefinerlink.com |

Compound Name List

this compound

3-Bromo-6-iodo-2-nitrophenol

2-Iodo-3-nitrophenol

5-Iodo-2-nitrophenol

4-Iodo-3-nitrophenol

3-bromo-4-nitrophenol

2,6-diiodo-4-nitrophenol

4-nitrophenol

3-bromophenol

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-iodo-2-nitrophenol. Both ¹H and ¹³C NMR are utilized to map the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a nitrophenol, the chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and iodo (-I) substituents. The hydroxyl proton often appears as a broad singlet, with its chemical shift being concentration and solvent dependent. For related nitrophenol compounds, aromatic protons typically resonate in the range of δ 6.0-8.5 ppm. For instance, in 2-nitrophenol (B165410), proton signals have been observed at approximately 10.57, 8.10, 7.58, 7.16, and 7.00 ppm. chemicalbook.com The coupling constants (J values) between adjacent protons provide valuable information about their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons. The chemical shifts of these carbons are significantly affected by the attached functional groups. The carbon bearing the hydroxyl group (C-OH) and the carbon bonded to the nitro group (C-NO₂) typically show characteristic downfield shifts. In nitrophenols, the carbon attached to the hydroxyl group and the one attached to the nitro group often have peaks that are less intense. libretexts.org For related compounds like 3-iodoaniline (B1194756), carbon signals have been reported around 147, 131, 129, 122, 114, and 93 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

Below is a table of predicted NMR spectral data. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~10-11 | Singlet (broad) | Hydroxyl proton, exchangeable with D₂O. |

| ¹H | ~7.0-8.0 | Multiplets | Aromatic protons, specific shifts and coupling patterns depend on precise electronic environment. |

| ¹³C | ~150-160 | Singlet | Carbon attached to the hydroxyl group. |

| ¹³C | ~135-145 | Singlet | Carbon attached to the nitro group. |

| ¹³C | ~90-130 | Singlets | Remaining four aromatic carbons, including the one bonded to iodine. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pattern of this compound, which further confirms its molecular formula. The molecular weight of this compound (C₆H₄INO₃) is approximately 265.01 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). The presence of iodine would lead to a characteristic isotopic pattern and potential fragmentation involving the loss of the iodine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.net

O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadening due to hydrogen bonding. uc.edu

N-O Stretching: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹. fiveable.mecopbela.org

C-N Stretching: The stretching vibration for the C-N bond is expected in the fingerprint region.

C-I Stretching: The C-I bond stretch appears at low frequencies, typically below 600 cm⁻¹. wpmucdn.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. uc.edu

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes and can be particularly useful for identifying the symmetric vibrations and the C-I bond. researchgate.netspectroscopyonline.com For nitrophenol isomers, characteristic Raman peaks have been identified that can distinguish between them. spectroscopyonline.com For example, studies on nitrophenols have shown characteristic peaks related to the nitro group's symmetric and asymmetric stretching vibrations. spectroscopyonline.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| -NO₂ | Asymmetric N-O Stretch | 1500-1600 (strong) | Moderate |

| -NO₂ | Symmetric N-O Stretch | 1300-1400 (strong) | Strong |

| Aromatic Ring | C=C Stretch | 1400-1600 (variable) | Strong |

| C-I | C-I Stretch | < 600 (strong) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is commonly used for quantitative analysis. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions. pharmacyconcepts.inslideshare.net

The benzene ring and the nitro group are both chromophores. The presence of the hydroxyl and iodo substituents (auxochromes) modifies the absorption maxima (λ_max) and molar absorptivity (ε). Phenols typically show an absorption maximum around 275 nm. docbrown.info The addition of a nitro group, which extends the conjugated system, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. docbrown.info For example, 3-nitrophenol (B1666305) exhibits a second λ_max at 340 nm, with the absorption tail extending into the visible region, which accounts for its pale yellow color. docbrown.info

The Beer-Lambert Law states a linear relationship between absorbance and concentration, allowing UV-Vis spectroscopy to be a straightforward method for determining the concentration of this compound in a solution, provided a calibration curve is established. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. utah.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can obtain detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

For similar iodinated and nitrated phenol (B47542) derivatives, X-ray crystallography has revealed how molecules pack in the crystal lattice, often influenced by interactions involving the iodine and nitro groups. iucr.orgcore.ac.uk This technique would confirm the substitution pattern on the benzene ring and provide insight into the planarity of the molecule and the orientation of the functional groups relative to each other.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable compounds. nih.gov For phenols, derivatization is sometimes employed to increase volatility and improve peak shape. researchgate.net GC can effectively separate isomers and quantify the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common mode for separating nitrophenols. researchgate.net

Purity is typically assessed by monitoring the elution profile with a UV detector set at a wavelength where the compound absorbs strongly. fishersci.co.uk The presence of a single, sharp peak is indicative of a pure compound. HPLC methods have been developed for the sensitive determination of various nitrophenol isomers in different matrices. researchgate.netsci-hub.box

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The successful analysis of nitrophenols by GC often requires careful consideration of the analytical column and detector to achieve optimal separation and sensitivity.

Detailed research findings indicate that the analysis of phenolic compounds, including halogenated and nitrated derivatives, can be challenging due to their polarity. researchgate.netgcms.cz For instance, issues like co-elution with other isomers can occur. The methylated derivatives of 2-nitrophenol and 3-nitrophenol have been reported to co-elute on a DB-5 column. epa.gov To overcome such challenges, derivatization is a common strategy. Methylation of nitrophenols, for example with trimethylsilyldiazomethane, can improve chromatographic peak shape and lower detection limits significantly. nih.gov

In the context of environmental analysis, methods like U.S. EPA Method 8041A provide guidance for the analysis of phenols using capillary column GC with either a flame ionization detector (FID) or an electron capture detector (ECD) after derivatization. epa.gov For more definitive identification, GC coupled with mass spectrometry (GC-MS) is the preferred method. nih.govnih.gov GC-MS provides not only retention time data but also mass spectra, which act as a chemical fingerprint for the analyte.

The choice of the capillary column's stationary phase is critical for achieving the desired separation. Low-polarity stationary phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane, are commonly used for the analysis of phenols. thermofisher.com For complex mixtures containing various isomers, specialized stationary phases, such as those incorporating derivatized cyclodextrins, have been shown to improve the separation of phenolic compounds. chula.ac.th

Interactive Data Table: Illustrative GC Parameters for Phenolic Compound Analysis

| Parameter | Value/Type | Purpose | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and definitive identification | nih.govnih.gov |

| Injection Mode | Splitless | To enhance sensitivity for trace analysis | thermofisher.com |

| Column Type | Capillary Column (e.g., Agilent J&W HP-5ms, TraceGOLD TG-5SilMS) | Provides high-resolution separation | gcms.czthermofisher.com |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane or similar | General purpose for semi-volatile organics | thermofisher.com |

| Derivatization | Methylation (e.g., with trimethylsilyldiazomethane) | Improves peak shape and detection limits | nih.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | MS for identification; FID/ECD for quantification | epa.govnih.gov |

Electrochemical Methods for Reactivity and Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and study of electroactive compounds like this compound. researchgate.netrsc.org These techniques are based on measuring the current response of an analyte to an applied potential, providing insights into its redox behavior.

The core of electrochemical detection is the working electrode, and its modification with various nanomaterials can significantly enhance the sensitivity and selectivity of the analysis. For nitrophenols, modified glassy carbon electrodes (GCEs) are commonly employed. nih.gov For instance, the reduction of nitrophenols has been studied using GCEs modified with materials like nanoporous gold and various metal oxide nanocomposites. researchgate.netrsc.org These modifications increase the electrode's surface area and catalytic activity, leading to improved detection limits. mdpi.com

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox processes of nitrophenols. nih.gov In a typical CV experiment for a nitrophenol, an irreversible reduction peak is observed, corresponding to the reduction of the nitro group. nih.govacs.org The potential at which this peak occurs and its current intensity are dependent on the pH of the supporting electrolyte and the scan rate. acs.orgmdpi.com The electrochemical reduction of the nitro group in o-nitrophenol, for example, is a four-electron, four-proton process that forms a hydroxylamine (B1172632) derivative in acidic solutions. nih.gov

Differential pulse voltammetry (DPV) is another powerful technique that offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis at low concentrations. mdpi.com The practical application of these methods has been demonstrated in the detection of various nitrophenol isomers in real water samples, showcasing their potential for environmental monitoring. researchgate.net

Interactive Data Table: Key Parameters in Electrochemical Analysis of Nitrophenols

| Parameter | Description | Typical Values/Observations | Reference |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | CV for mechanistic studies, DPV for quantification | nih.govmdpi.com |

| Working Electrode | Glassy Carbon Electrode (GCE), often modified | Provides a stable and inert surface for electrochemical reactions | nih.gov |

| Electrode Modifier | Nanoporous Gold, Metal Oxide Nanocomposites (e.g., ZnO/RuO2) | Enhances sensitivity, selectivity, and surface area | researchgate.netrsc.org |

| Electrochemical Process | Irreversible reduction of the nitro group | A characteristic feature of nitrophenols | acs.org |

| Key Measurement | Reduction peak potential and current | Dependent on analyte concentration, pH, and scan rate | acs.orgmdpi.com |

| Application | Detection and quantification in aqueous samples | Suitable for environmental monitoring | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and analyzing the electronic structure and properties of molecules. These methods allow researchers to model molecular geometries, electron distribution, and energy levels, which are critical for understanding chemical reactivity and physical characteristics.

DFT calculations, utilizing various functionals such as B3LYP, M06-2X, and HF, alongside basis sets like 6-31G(d,p) or 6-311G(d,p), are widely used to study the electronic structure of nitrophenols and similar aromatic compounds researchgate.netnih.govmdpi.comresearchgate.netrjpn.orgresearchgate.netjetir.orgresearchgate.net. These studies provide detailed information regarding:

Molecular Geometry and Charge Distribution: DFT calculations optimize molecular structures, revealing bond lengths, bond angles, and the spatial arrangement of atoms. Analysis of Mulliken population analysis (MPA) and Natural Population Analysis (NPA) quantifies the distribution of electron density across atoms, highlighting the electronic influence of substituents like the nitro group and iodine atom on the phenolic ring rjpn.orgresearchgate.netresearchgate.net. For example, studies on 2-nitrophenol (B165410) have shown that the nitro group significantly impacts electron distribution, influencing the molecule's reactivity rjpn.org.

Electronic Properties: Key electronic parameters such as chemical hardness, softness, ionization potential, and electrophilicity index are computed. These descriptors offer insights into a molecule's stability and its propensity to participate in specific chemical reactions. For instance, 2-nitrophenol has been computationally identified as favoring nucleophilic substitution reactions due to a higher electrophilicity index, a characteristic derived from its electronic structure rjpn.org.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the highest energy electron, indicating electron-donating ability, while the LUMO represents the lowest energy vacant orbital, signifying electron-accepting capacity rjpn.orgjetir.org. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity, influencing charge transfer processes and spectroscopic properties mdpi.comresearchgate.netrjpn.orgjetir.org.

Molecular Orbital (MO) theory provides a foundational understanding of chemical bonding by describing electrons as occupying molecular orbitals that extend over entire molecules, rather than being localized between two atoms libretexts.orglasalle.edu. For substituted aromatic compounds like 3-Iodo-2-nitrophenol, MO theory helps explain:

Delocalized π-Electron Systems: The aromatic ring system involves delocalized π-electrons, which are described by molecular orbitals that encompass the entire ring. Substituents like the nitro group and iodine atom can perturb these delocalized systems, altering their energy levels and distribution.

Electronic Structure Analysis

Reaction Pathway and Transition State Modeling

Computational methods, particularly DFT, are extensively employed to map out reaction pathways and identify transition states, which are critical for understanding reaction mechanisms and kinetics researchgate.netnih.govresearchgate.netacs.orgvasp.at.

Electrophilic Aromatic Substitution (SEAr) and Oxidation Mechanisms: Studies on the iodination of phenols and nitrophenols often involve modeling electrophilic aromatic substitution (SEAr) mechanisms. These pathways typically proceed through addition-elimination steps, and DFT calculations are used to determine the activation energies associated with these processes acs.orgacs.org. For example, computational studies on the iodination of p-nitrophenol have indicated comparable energy barriers of approximately 11.3–11.4 kcal/mol for the reaction acs.org.

Oxidation Pathways: Research into the oxidation of electron-deficient phenols, such as p-nitrophenol, by hypervalent iodine(V) reagents has revealed complex mechanisms involving ligand exchange, hypervalent twist, and reductive elimination. DFT calculations have been successful in identifying key transition structures (TS) that govern the rate-determining steps in these oxidative dearomatization processes researchgate.netnih.gov.

Transition State Identification: Techniques such as the dimer method or the nudged elastic band (NEB) method, often implemented within computational packages like VASP or Gaussian, are used to locate saddle points on the potential energy surface, which correspond to transition states researchgate.netvasp.at. These calculations are vital for understanding the energetic landscape of a reaction.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies establish correlations between the molecular structure of compounds and their biological activity or physicochemical properties nih.govnih.gov. For nitroaromatic compounds, including nitrophenols, QSAR models are developed using various molecular descriptors to predict toxicity or activity.

Descriptor Selection: Relevant descriptors for QSAR analysis of nitrophenols and related compounds often include:

Electronic Descriptors: HOMO-LUMO gap, ionization potential, electrophilicity index, Mulliken charges, and atomic polarizability. These parameters reflect the electron distribution and reactivity of the molecule nih.govdergipark.org.tr.

Physicochemical Descriptors: Lipophilicity (e.g., XLogP), molar refractivity, and hydrogen bonding capabilities nih.govresearchgate.net.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, tracking the motion of atoms and molecules over time to investigate conformational changes, intermolecular interactions, and stability researchgate.netresearchgate.netpreprints.org.

Intermolecular Interactions and Stability: Although specific MD simulations for this compound are not prominently featured, MD has been applied to related systems to study stable enzyme-ligand complexes, conformational flexibility, and the influence of solvent environments researchgate.netpreprints.org. These simulations can reveal how molecules interact with biological targets or their surroundings, providing insights into their behavior in complex systems.

Combined Computational Approaches: MD simulations are often used in conjunction with DFT calculations to provide a more comprehensive understanding of molecular properties, such as analyzing molecular dynamics in relation to electronic properties or predicting binding modes of potential drug candidates researchgate.netpreprints.org.

Compound List

The following compounds have been mentioned in the context of computational studies or as related structures in the literature analyzed:

this compound

p-nitrophenol

2-nitrophenol

o-nitrophenol

m-nitrophenol

p-methylphenol

2-iodo-4-nitrophenol (B1296312)

3,5-diiodo-4-hydroxy-benzaldehyde

3,5-diiodo-4-hydroxy-benzacetonitrle

2-iodo-4,6-dichloro-phenol

3,4-diaminopyridine (B372788) (3,4-DAP)

2,6-dichloro-4-nitrophenol (B181596) (DCNP)

3-iodo-4-phenoxypyridinone

4-Methyl-3-nitropyridine-1-carbonitrile

3-(3-Iodo-2-nitrophenyl)-1-phenylindole

Applications in Advanced Organic Synthesis

As a Synthetic Intermediate for Complex Molecules

The presence of an iodine atom on the aromatic ring makes 3-Iodo-2-nitrophenol an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are pivotal for forming new carbon-carbon bonds, a fundamental step in assembling complex organic molecules mdpi.com. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or participation in cyclization reactions. The phenolic hydroxyl group can also undergo derivatization, such as etherification or esterification, expanding the synthetic possibilities kajay-remedies.com. Related nitrophenol derivatives are recognized as key intermediates in the synthesis of pharmaceuticals and dyes, highlighting the potential of this compound in these fields chemimpex.comlookchem.comlookchem.com.

Precursor for Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are critical components in pharmaceuticals, agrochemicals, and materials science. The iodine atom can participate in metal-catalyzed cyclization reactions, while the nitro group, upon reduction to an amine, can engage in ring-forming reactions. For instance, related iodinated aromatics and nitrophenols are employed in the construction of heterocycles like benzo[b]furans acs.org and indole (B1671886) derivatives rsc.org. The general reactivity of nitroalkenes, which contain a nitro group, demonstrates their utility in forming heterocycles through reactions such as Michael additions and cycloadditions rsc.org.

Reagent in Catalytic Transformations

While not typically acting as a catalyst itself, this compound is a key substrate in various catalytic transformations. Its iodine substituent makes it well-suited for palladium-catalyzed cross-coupling reactions mdpi.com. Moreover, compounds derived from iodoaryl precursors, such as hypervalent iodine(III) reagents, are employed in oxidative cyclizations for creating heterocyclic structures acs.orgresearchgate.net. The compound's structure places it within the broader scope of molecules that can participate in or be transformed into reagents for such catalytic processes. Additionally, iron catalysis, a cost-effective and abundant metal, is increasingly utilized for bond-forming reactions involving aryl halides and phenols dergipark.org.tr.

Environmental and Biological Research Aspects Excluding Toxicity

Degradation Pathways and Environmental Fate

The environmental persistence and transformation of 3-Iodo-2-nitrophenol are influenced by various abiotic and biotic processes. Understanding these pathways is crucial for assessing its environmental impact and developing remediation strategies.

Photochemical degradation, driven by sunlight, can play a significant role in the environmental breakdown of nitrophenols. While specific studies detailing the photolysis of this compound are limited in the provided literature, research on related nitrophenols indicates that direct photolysis can lead to the formation of reactive intermediates, such as biradicals, which can further react to form secondary organic aerosols (SOA) mdpi.comresearchgate.net. The presence of a nitro group can influence the photolytic pathways, potentially leading to the release of species like nitrite (B80452) and nitrous acid (HONO) unito.it. Studies on other nitrophenols have shown that factors such as pH, the presence of oxygen, and the wavelength of light significantly affect degradation rates and product formation mdpi.comresearchgate.netresearchgate.net. For instance, the photocatalytic degradation of various nitrophenols has been investigated using materials like TiO₂ researchgate.net and iodine-doped tungsten trioxide researchgate.net, demonstrating the potential for advanced oxidation processes to break down these compounds. However, direct quantitative data on the photochemical degradation rates or specific mechanisms for this compound under various environmental conditions are not extensively detailed in the reviewed literature.

Microorganisms play a vital role in the biodegradation of environmental pollutants, including nitrophenols. Several bacterial species have been identified for their ability to metabolize nitrophenols, often through pathways involving the initial removal of the nitro group or ring cleavage. For example, Pseudomonas species are known to degrade p-nitrophenol (PNP) via the hydroquinone (B1673460) pathway, where PNP is converted to hydroquinone, which then enters central metabolic pathways nih.govnih.govresearchgate.net. Other identified nitrophenol-degrading bacteria include strains from genera such as Achromobacter, Alcaligenes, and Arthrobacter researchgate.net. While direct studies on the microbial degradation of this compound are scarce, the general principles of nitrophenol biodegradation suggest that similar enzymatic processes might be involved. Reductive dehalogenation, a process where halogens are removed from organic compounds by microorganisms, is a key mechanism in the bioremediation of halogenated organics erwiki.net. The presence of iodine in this compound suggests that reductive dehalogenation could be a potential transformation pathway, although specific microbial consortia or enzymes responsible for the biodegradation of iodinated nitrophenols are not extensively documented in the provided results.

Table 1: Microbial Degradation Pathways of Nitrophenols

| Microorganism | Primary Substrate | Key Degradation Pathway(s) | Isolation Site/Context | Reference(s) |

| Pseudomonas putida 1274 | p-Nitrophenol (PNP) | Hydroquinone pathway | Not specified (cultured for degradation studies) | nih.govresearchgate.net |

| Pseudomonas species | p-Nitrophenol (PNP) | Hydroquinone pathway | Not specified | nih.gov |

| Pseudomonas syringae | p-Nitrophenol (PNP) | Not specified | River water microcosms | nih.gov |

| Achromobacter xylosoxidans Ns | PNP (1.8mM) | Catabolic | Mai Po Nature Reserve, Hong Kong | researchgate.net |

| Arthrobacter protophormiae RKJ100 | PNP, 4-Nitrocatechol (NC) | Catabolic (C, N source) | Agricultural soil, Chandigarh, India | researchgate.net |

| Arthrobacter sp. JS443 | PNP (100 mg/L) | Cometabolic | Soil of pesticide factory, China | researchgate.net |

Photochemical Degradation Mechanisms

Role in Formation of Disinfection Byproducts (DBPs)

Disinfection byproducts (DBPs) are formed when disinfectants, such as chlorine, react with natural organic matter (NOM) present in water nih.govwa.gov. Iodinated disinfection byproducts (I-DBPs) can form when iodide in source water or added salts reacts with disinfectants to form active iodine species, which then react with organic matter nih.govresearchgate.net. Research has identified several iodinated nitrophenols as potential DBPs. Specifically, compounds like 2,6-diiodo-4-nitrophenol (B1216091) and 2,4-diiodo-6-nitrophenol (B12509967) have been detected and proposed as polar I-DBPs formed during cooking with chloraminated/chlorinated tap water and iodized salt nih.gov. Furthermore, 2,6-diiodo-4-nitrophenol and 2,4,6-triiodophenol (B146134) have been studied for their yields in forming trihalomethanes (THMs) during chloramination processes, indicating their role as precursors or components within the broader DBP formation landscape capes.gov.br. While this compound itself is not explicitly listed as a DBP in the provided results, its structural similarity to identified iodinated nitrophenol DBPs suggests a potential for its involvement in similar reactions under specific water treatment or environmental conditions.

Table 2: Identified Iodinated Nitrophenols as Disinfection Byproducts (DBPs)

| Compound | Identified as I-DBP | Potential Role in DBP Formation | Reference(s) |

| 2,6-diiodo-4-nitrophenol | Yes | Polar I-DBP, THM precursor | nih.govcapes.gov.br |

| 2,4-diiodo-6-nitrophenol | Yes | Polar I-DBP | nih.gov |

| 2,4,6-triiodophenol | Yes | THM precursor | capes.gov.br |

Biochemical Interactions and Enzyme Inhibition Studies

Nitrophenols and their derivatives can exhibit biochemical activity through interactions with various enzymes, acting as inhibitors or substrates. Studies have indicated that certain iodinated nitrophenols possess inhibitory properties against specific enzymes. For instance, 5-Iodo-2-nitrophenol (B1315778) has been identified as a potent inhibitor of tyrosine kinase enzymes google.comlookchem.com. Tyrosine kinases are critical in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer alexslemonade.org. The inhibition of these enzymes by compounds like 5-Iodo-2-nitrophenol suggests potential applications in biochemical research or therapeutic development, though such applications are outside the scope of this article. Additionally, p-nitrophenol itself has been utilized as a substrate in assays to study the inhibition of other enzymes, such as alpha-glucosidase mdpi.com, and its hydroxylase activity has been investigated in relation to enzyme inhibition studies nih.gov.

Table 3: Enzyme Inhibition Properties of Nitrophenol Derivatives

| Compound | Target Enzyme(s) | Inhibition Type/Value | Notes | Reference(s) |

| 5-Iodo-2-nitrophenol | Tyrosine Kinase | Potent inhibitor | Significant for studying cell signaling pathways. | google.comlookchem.com |

| p-Nitrophenol (PNP) | Alpha-glucosidase | Substrate in inhibition assays | Used to measure released p-nitrophenol for enzyme activity. | mdpi.com |

| p-Nitrophenol (PNP) | p-Nitrophenol hydroxylase | Studied for inhibition | Investigated in rat liver microsomes, role of heteroatoms in heterocyclic compounds. | nih.gov |

Antifungal Activity of Related Halonitrophenols

Halonitrophenols, as a class, have demonstrated significant antifungal activity against various fungal species. Research has identified specific iodinated nitrophenols as particularly potent in this regard. For example, 5-iodo-2-nitrophenol and 5-fluoro-2-nitrophenol (B146956) were found to be the most fungitoxic compounds among those tested, inhibiting all evaluated fungi at concentrations below 10 μg/mL fordham.edu. Similarly, 6-Iodo-2-nitrophenol showed strong inhibitory effects, affecting five out of six tested fungi at concentrations below 10 μg/mL, and a sixth fungus at 10-100 μg/mL fordham.edu. The fungi tested in these studies included Aspergillus niger, Aspergillus oryzae, Mucor verrucaria, Trichoderma viride, Moniliella cirinelloides, and Trichophyton mentagrophytes fordham.edu. These findings highlight the potential of halogenated nitrophenols as antifungal agents.

Table 4: Antifungal Activity of Halonitrophenols

| Halonitrophenol | Fungi Tested | Minimum Inhibitory Concentration (MIC) Range | Reference(s) |

| 5-Iodo-2-nitrophenol | A. niger, A. oryzae, M. verrucaria, T. viride, M. cirinelloides, T. mentagrophytes | < 10 μg/mL (against all tested fungi) | fordham.edu |

| 5-Fluoro-2-nitrophenol | A. niger, A. oryzae, M. verrucaria, T. viride, M. cirinelloides, T. mentagrophytes | < 10 μg/mL (against all tested fungi) | fordham.edu |

| 6-Iodo-2-nitrophenol | A. niger, A. oryzae, M. verrucaria, T. viride, M. cirinelloides, T. mentagrophytes | < 10 μg/mL (5 fungi), 10-100 μg/mL (1 fungus) | fordham.edu |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies

Current synthetic routes for 3-Iodo-2-nitrophenol, while established, often present opportunities for enhancement in terms of efficiency, atom economy, and environmental impact. Future research could focus on developing greener and more sustainable synthetic methodologies. This might involve exploring catalytic iodination reactions that operate under milder conditions, utilize less hazardous reagents, or reduce waste generation. For instance, the development of regioselective iodination techniques for substituted phenols remains an active area of research, as highlighted by studies investigating novel iodinating agents and reaction conditions for achieving precise substitution patterns on aromatic rings thieme-connect.com. Research could explore metal-catalyzed C-H iodination or electrophilic iodination using hypervalent iodine reagents or N-iodo compounds, aiming for higher yields and fewer byproducts. Furthermore, the scalability of existing or novel synthetic protocols is crucial for potential industrial applications, necessitating investigations into continuous flow chemistry or process intensification strategies acs.org. Optimizing reaction parameters, such as solvent choice, temperature, and reactant ratios, will be key to achieving efficient and cost-effective large-scale production.

Exploration of New Catalytic Applications

The unique combination of functional groups in this compound—a phenolic hydroxyl group, a nitro group, and an iodine atom—suggests potential for its utilization in catalytic applications. While direct evidence of its catalytic activity is limited in current literature, its structure could serve as a scaffold for designing novel ligands for transition metal catalysis or as an organocatalyst itself. Future research could investigate the compound's potential as a ligand precursor, where modifications to the phenolic hydroxyl or nitro group could tune its electronic and steric properties for specific catalytic transformations. Alternatively, the electron-withdrawing nature of the nitro group and the presence of the iodine atom might impart unique reactivity, making it a candidate for exploration in areas like organocatalysis, particularly in reactions involving electrophilic activation or radical pathways. Studies could also explore its use in supramolecular catalysis, leveraging intermolecular interactions.

Advanced Spectroscopic and Imaging Techniques for In-situ Studies

Understanding the behavior of this compound during chemical reactions or within material matrices often requires sophisticated analytical tools. Future research could employ advanced spectroscopic and imaging techniques to gain deeper insights into its reaction mechanisms, intermediates, and degradation pathways. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Raman spectroscopy could provide real-time monitoring of reactions involving this compound, elucidating kinetic parameters and identifying transient species. Furthermore, advanced imaging techniques, like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM), could be utilized to study its morphology and interactions at the nanoscale, particularly if it is incorporated into solid-state materials or used in surface-based applications. Computational modeling, combined with spectroscopic data, could further enhance the understanding of its electronic structure and reactivity.

Further Computational Modeling for Predictive Research

Computational chemistry offers a powerful avenue for predicting the properties, reactivity, and potential applications of chemical compounds like this compound. Future research efforts could leverage Density Functional Theory (DFT) calculations to elucidate its electronic structure, molecular orbitals, and charge distribution, which are critical for understanding its reactivity and predicting its behavior in various chemical environments. Modeling could also be employed to investigate reaction mechanisms, identify transition states, and predict activation energies for proposed synthetic routes or reactions where it acts as a reactant or catalyst. Furthermore, computational studies can aid in predicting its interaction with biological targets or its performance in material science applications, such as its electronic properties in organic semiconductors or its binding affinities in supramolecular assemblies. Such predictive modeling can significantly accelerate the discovery process and guide experimental efforts.

Investigation of Materials Science Applications

The structural features of this compound, including its aromatic ring, polar nitro group, and heavy iodine atom, suggest potential applications in materials science. Research could explore its incorporation into functional materials, such as polymers, organic semiconductors, or specialty coatings. For instance, studies on related diiodinated nitrophenols have revealed interesting supramolecular structures formed through hydrogen bonding and iodo-nitro interactions, indicating potential for self-assembly and ordered material design researchgate.net. The compound might also be investigated as a component in polymerization inhibition systems, similar to other nitrophenols google.com. Its electronic properties, influenced by the nitro group, could make it a candidate for applications in organic electronics, though further research would be needed to characterize its charge transport capabilities chemimpex.com. Investigations into its thermal stability, photophysical properties, and potential for forming ordered solid-state structures would be valuable for developing new materials with tailored functionalities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 861010-57-3 | synquestlabs.com |

| Molecular Formula | C6H4INO3 | synquestlabs.com |

| Molecular Weight | 265.006 g/mol | synquestlabs.com |

| Melting Point | 73.5 °C | |

| Density | 2.176±0.06 g/cm³ (at 20 °C) | |

| Solubility | Very slightly soluble (0.77 g/L at 25 °C) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Iodo-2-nitrophenol, and how are intermediates purified?

- Methodology : A common approach involves coupling reactions using iodinating agents (e.g., KI) in the presence of catalysts like KF and 18-crown-6 in tetrahydrofuran (THF). Post-reaction, the mixture is quenched with HCl and purified via silica gel flash column chromatography to isolate the product . For nitro-group retention, controlled reaction temperatures (e.g., 25–50°C) and inert atmospheres are critical to avoid decomposition.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use and NMR to confirm the aromatic substitution pattern and iodine/nitro group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., -OH, -NO). Cross-referencing with deuterated analogs (e.g., -labeled nitrophenols) can resolve signal overlap .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. Waste should be segregated into halogenated containers and processed by certified waste management services due to iodine’s environmental persistence .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination reactions of nitrophenol derivatives be mitigated?

- Methodology : Optimize catalyst systems (e.g., 18-crown-6 for iodide activation) and solvent polarity (THF vs. DMF) to favor para/ortho substitution. Computational tools (e.g., DFT calculations) predict electron density maps to guide directing-group strategies .

Q. How do conflicting NMR data for this compound derivatives arise, and how can they be resolved?

- Methodology : Contradictions may stem from solvent effects, impurities, or tautomerism. Use deuterated solvents (DMSO-d, CDCl) for consistent shims. Compare with isotopic analogs (e.g., -labeled standards) and validate via 2D NMR (COSY, HSQC) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Retrosynthesis AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable pathways. Molecular docking simulations assess steric/electronic effects of iodine’s bulk on coupling efficiency with palladium catalysts .

Q. How can low yields in multi-component coupling reactions involving this compound be improved?

- Methodology : Screen additives (e.g., NaCO for acid scavenging) and optimize stoichiometry (excess nitroaldehyde to drive equilibrium). Monitor reaction progress via TLC and employ microwave-assisted synthesis to reduce side reactions .

Methodological Design & Data Analysis

Q. What experimental controls are critical when studying the photodegradation of this compound?

- Methodology : Include dark controls to rule out thermal degradation. Use UV-vis spectroscopy to track nitro group stability and LC-MS to identify iodinated byproducts. pH buffers (e.g., phosphate) maintain consistent degradation conditions .

Q. How should researchers design comparative studies on halogenated nitrophenol derivatives?

- Methodology : Use this compound alongside chloro/bromo analogs under identical conditions (solvent, light, catalyst). Statistical tools (ANOVA, PCA) analyze substituent effects on reaction rates or bioactivity .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 94–98°C (decomposes) | |

| Synthetic Yield (Typical) | 54–55% (coupling reactions) | |

| HRMS Accuracy | ±0.001 Da | |

| NMR Shift | 8.2–8.5 ppm (aromatic protons) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.